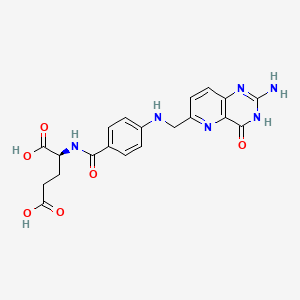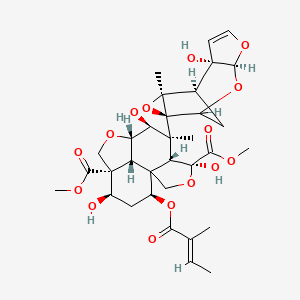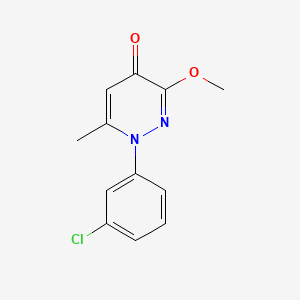
8-Deazafolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Deazafolic acid is a synthetic analogue of folic acid, which is a crucial vitamin involved in various biological processes. This compound is structurally similar to folic acid but lacks a nitrogen atom at the eighth position of the pteridine ring. This modification imparts unique properties to this compound, making it a valuable tool in scientific research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Deazafolic acid typically involves the construction of the tetrahydrofolate skeleton. One efficient method starts from pterin analogues and aromatic amines, leading to the formation of 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives. This process involves a novel aziridine intermediate, which helps avoid byproducts of carbon-nitrogen bond hydrogenolysis commonly seen in traditional synthetic strategies .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and solvent-free conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Deazafolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert this compound into its tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various tetrahydro derivatives and substituted analogues of this compound .
Wissenschaftliche Forschungsanwendungen
8-Deazafolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of folate analogues in various chemical reactions.
Biology: The compound serves as an inhibitor of folate-dependent enzymes, making it useful in studying metabolic pathways involving folate.
Medicine: this compound has shown potential as an antimicrobial agent against folate-dependent bacteria such as Streptococcus faecium and Lactobacillus casei.
Wirkmechanismus
8-Deazafolic acid exerts its effects by inhibiting folate-dependent enzymes. It primarily targets dihydrofolate reductase and thymidylate synthase, enzymes crucial for DNA synthesis and repair. By inhibiting these enzymes, this compound disrupts the synthesis of thymidylate and purine nucleotides, leading to impaired DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Methotrexate: A well-known folate analogue used in cancer therapy.
Aminopterin: Another folate analogue with similar inhibitory effects on folate-dependent enzymes.
N10-Propargyl-5,8-dideazafolic acid (CB3717): Primarily acts on thymidylate synthase.
5,10-Dideazatetrahydrofolic acid (DDATHF): Selective inhibitor of glycinamide ribonucleotide transformylase.
Uniqueness of 8-Deazafolic Acid: this compound is unique due to its structural modification, which imparts distinct properties compared to other folate analogues. Its ability to inhibit multiple folate-dependent enzymes and its potential antimicrobial and anticancer activities make it a valuable compound in both research and therapeutic contexts .
Eigenschaften
CAS-Nummer |
51989-25-4 |
|---|---|
Molekularformel |
C20H20N6O6 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
2-[[4-[(2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-6,14,22H,7-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30) |
InChI-Schlüssel |
PEIIBFVUZRSFNO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)N=C(NC3=O)N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)NC(=NC3=O)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)N=C(NC3=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-Deazafolic acid; NSC 173522; NSC-173522; NSC173522; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















